molecular formula C16H15N3O3S B5864521 4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide

4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B5864521
M. Wt: 329.4 g/mol
InChI Key: LGZFAVILBMAJIY-UHFFFAOYSA-N
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Description

4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a nitro group, a carbamothioyl group, and a methyl group attached to a benzamide backbone.

Properties

IUPAC Name

4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-4-3-5-13(8-10)17-16(23)18-15(20)12-7-6-11(2)14(9-12)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZFAVILBMAJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylphenyl isothiocyanate to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, under appropriate conditions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and protein binding.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    4-fluoro-N-[(3-methylphenyl)carbamothioyl]benzamide: This compound has a fluorine atom instead of a nitro group, which can alter its reactivity and biological activity.

    N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide:

    3-methyl-N-[(4-methylphenyl)carbamothioyl]butanamide: This compound has a different alkyl chain, which can affect its solubility and interaction with biological targets.

The uniqueness of 4-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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